molecular formula C19H19NO2 B1600303 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-42-6

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

カタログ番号 B1600303
CAS番号: 37663-42-6
分子量: 293.4 g/mol
InChIキー: RZXNEAPKBXXMQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as BIBP-3226, is a synthetic molecule that has been widely studied in the scientific research community due to its potential applications in various areas. BIBP-3226 is a member of the class of compounds known as spirocyclic piperidines, which are characterized by a cyclic structure with a six-membered ring composed of four carbon atoms and two nitrogen atoms. BIBP-3226 has been found to have a variety of biochemical and physiological effects that make it an attractive candidate for a wide range of research applications.

科学的研究の応用

Medicinal Chemistry and Drug Development

The spiro-isobenzofuran scaffold in this compound offers potential as a structural motif for drug design. Researchers explore its pharmacological properties, such as binding affinity and selectivity, to develop novel therapeutic agents. Notably, the compound has been investigated for its interaction with sigma-1 receptors, with a Ki value of approximately 15 nM . Further studies could uncover its potential as an analgesic, antipsychotic, or neuroprotective agent.

Synthetic Methodology

The one-pot synthesis of spiro-isobenzofuran compounds, including this compound, via condensation reactions with ninhydrin and amino-naphthoquinones has been reported . Researchers interested in developing efficient synthetic routes or exploring related spirocyclic systems can benefit from studying this compound’s synthetic pathway.

作用機序

Target of Action

The primary target of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor has been implicated in a variety of diseases, including cancer and neurodegenerative disorders .

Mode of Action

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype . , suggesting a low risk of cardiotoxicity.

Biochemical Pathways

The σ1 receptor is known to modulate various ion channels and g-protein-coupled receptors . Therefore, the compound’s interaction with the σ1 receptor could potentially influence multiple biochemical pathways.

Pharmacokinetics

The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . The exact molecular and cellular effects of the compound’s action are still under investigation.

Action Environment

The action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For instance, the compound’s metabolism could be affected by factors that influence the activity of CYP3A4, such as other drugs, certain foods, and genetic variability . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and temperature .

特性

IUPAC Name

1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNEAPKBXXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437639
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS RN

37663-42-6
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromobenzoic acid (20.12 g, 0.1 mol) in THF (200 mL) was treated dropwise with n-BuLi (2.5 M, 80 mL) at −78° C. The mixture was stirred at this temperature for 30 min, followed by dropwise addition of a solution of N-benzylpiperdine-4-one (26 g, 137 mmol) in THF (100 mL). The resulting mixture was stirred at −78° C. for 30 min, and was then allowed to warm to room temperature and stirred overnight. The reaction was quenched with water (100 mL) and the resulting mixture was washed with ether (100 mL). The aqueous layer was refluxed for 1 hr and then acidified to pH 2.5. The mixture was extracted with CHCl3 (3×50 mL), the combined organic layers were washed with brine, dried over Na2SO4 and concentrated to dryness to obtain 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g).
Quantity
20.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 2
Reactant of Route 2
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 3
Reactant of Route 3
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 4
Reactant of Route 4
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 5
Reactant of Route 5
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 6
Reactant of Route 6
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。